Rotigotine Sulfate

Overview

Description

Rotigotine Sulfate is a non-ergoline dopamine agonist used primarily for the treatment of Parkinson’s disease and Restless Legs Syndrome. It is formulated as a transdermal patch that provides a continuous supply of the drug over 24 hours . This compound mimics the action of dopamine, a neurotransmitter, by activating dopamine receptors in the brain .

Mechanism of Action

Target of Action

Rotigotine Sulfate is a non-selective dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These receptors play crucial roles in the regulation of mood, reward, addiction, and motor control.

Mode of Action

This compound is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . As a dopamine agonist, it works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets leads to increased dopamine activity, which can help alleviate symptoms in conditions like Parkinson’s Disease and Restless Leg Syndrome.

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics, providing stable plasma concentrations over a 24-hour application period . It is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine . Most of the absorbed drug is eliminated in urine and feces as these conjugates within 24 hours of patch removal .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in conditions like Parkinson’s Disease and Restless Leg Syndrome, where dopamine activity is typically reduced . Additionally, this compound has been shown to suppress the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) . It also inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in ECs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transdermal delivery mechanism of this compound may be affected by factors such as skin condition and temperature . Additionally, the stability of this compound may be influenced by factors like pH and oxidation . More detailed studies on the influence of environmental factors on this compound’s action are needed to fully understand these relationships.

Biochemical Analysis

Biochemical Properties

Rotigotine Sulfate is an agonist at all 5 dopamine receptor subtypes (D1-D5) but binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . This compound also inhibits dopamine uptake and prolactin secretion .

Cellular Effects

This compound, like other dopamine agonists, has been shown to possess antidepressant effects and may be useful in the treatment of depression . It influences cell function by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine .

Molecular Mechanism

This compound works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It binds to the D3 receptor with the highest affinity .

Temporal Effects in Laboratory Settings

This compound is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of this compound, glucuronide conjugates of this compound, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine .

Dosage Effects in Animal Models

In rats with 6-OHDA-induced PD, intravenous injection of 0.25 or 0.5 mg/kg this compound led to a significantly lower intercontraction interval (ICI) than after vehicle injection . Additionally, voiding pressure (VP) was significantly lower in animals administered this compound compared to those injected with vehicle .

Metabolic Pathways

This compound is extensively and rapidly metabolized by conjugation and N-dealkylation . The predominant metabolites in human plasma are sulfate conjugates of this compound, glucuronide conjugates of this compound, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine .

Transport and Distribution

This compound is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of delivery provides a slow and constant supply of the drug over the course of 24 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rotigotine Sulfate involves the reductive amination of an amine with 2-thienylacetic acid-sodium boron hydride complex . The process uses hydrobromide as an intermediate and avoids the use of dangerous reactants, making it advantageous for industrial production . The reaction conditions are carefully controlled to ensure high enantiomeric purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the preparation of intermediates and the final reductive amination . The production methods are designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Rotigotine Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its stability and efficacy as a pharmaceutical compound .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is commonly used for reductive amination.

Substitution: Various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the desired this compound and its various intermediates . The purity and stability of these products are crucial for their pharmaceutical applications .

Scientific Research Applications

Rotigotine Sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Pramipexole: Another non-ergoline dopamine agonist used for treating Parkinson’s disease and Restless Legs Syndrome.

Ropinirole: Similar to Rotigotine Sulfate, it is used for treating the same conditions and has a similar mechanism of action.

Apomorphine: A dopamine agonist used for treating advanced Parkinson’s disease.

Uniqueness

This compound is unique due to its transdermal delivery system, which provides a continuous supply of the drug over 24 hours . This method of administration helps maintain stable plasma drug concentrations, reducing the fluctuations associated with oral medications . Additionally, its multi-receptor activity makes it effective in treating a broader range of symptoms compared to other dopamine agonists .

Biological Activity

Rotigotine sulfate is a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article delves into its biological activity, pharmacokinetics, metabolism, and clinical efficacy, supported by data tables and relevant case studies.

Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor. Its mechanism of action is believed to involve stimulation of dopamine receptors in the caudate-putamen region of the brain, which is critical for motor control. Although its precise mechanism remains unclear, it is thought to enhance dopaminergic activity in patients with PD and RLS .

Pharmacokinetics

Rotigotine is administered via a transdermal patch that provides continuous drug delivery over 24 hours. The pharmacokinetic profile shows:

- Bioavailability : Approximately 37% of the applied dose is systemically absorbed after 24 hours .

- Half-life : The terminal elimination half-life of unconjugated rotigotine is about 5.4 hours, while conjugated rotigotine has a half-life of approximately 10 hours .

- Metabolism : Rotigotine undergoes extensive metabolism primarily through conjugation (sulfation and glucuronidation), leading to inactive metabolites predominantly excreted in urine (71%) and feces (23%) .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absolute Bioavailability | 37% |

| Terminal Half-life (unconjugated) | 5.4 hours |

| Terminal Half-life (conjugated) | ~10 hours |

| Major Route of Excretion | Urine (71%), Feces (23%) |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of rotigotine in both early and advanced stages of PD, as well as in moderate to severe RLS. Randomized placebo-controlled trials have shown significant improvements in motor symptoms and overall quality of life.

Case Studies

- Parkinson's Disease : A study involving patients with advanced PD found that rotigotine significantly reduced "off" time compared to placebo, improving motor function and daily activities .

- Restless Legs Syndrome : In another trial, patients receiving rotigotine reported substantial relief from RLS symptoms, with a notable decrease in the severity and frequency of leg discomfort .

Safety and Tolerability

Rotigotine is generally well-tolerated, with common side effects including nausea, dizziness, and application site reactions. Importantly, no significant drug-drug interactions have been observed with typical concomitant medications .

Properties

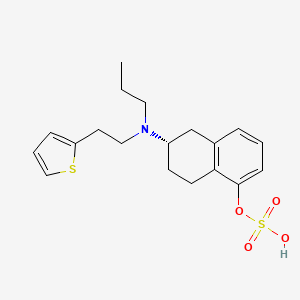

IUPAC Name |

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKVWIAVWPRBTQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858384 | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128478-69-3 | |

| Record name | Rotigotine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROTIGOTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Rotigotine Sulfate formation important in the body?

A1: Sulfation, the process of attaching a sulfate group to a molecule, often leads to drug inactivation. This is also true for Rotigotine, a drug used in Parkinson’s disease treatment. Understanding how Rotigotine is sulfated helps explain its metabolism and excretion from the body [].

Q2: Which enzymes are responsible for this compound formation?

A2: The research identified six human sulfotransferase (SULT) enzymes capable of sulfating Rotigotine: SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C4, and SULT1E1. These enzymes exhibited varying degrees of activity towards Rotigotine, suggesting their potential roles in its metabolism within different organs [].

Q3: How does the location in the body affect this compound formation?

A3: The study found significant variations in Rotigotine sulfation across different human organ samples. Small intestine and liver cytosols demonstrated considerably higher activity than brain, lung, and kidney tissues, suggesting these organs are major sites for Rotigotine sulfation in the body [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.